Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound features a methyl ester group attached to the indole ring, which is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5-chloro-2-methylphenylhydrazine and an appropriate ester precursor .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and nucleic acids, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Similar structure but lacks the chlorine and methyl substitutions.
5-Chloro-1H-indole-3-acetic acid: Similar structure but has a carboxylic acid group instead of a methyl ester.
2-Methyl-1H-indole-3-acetic acid: Similar structure but lacks the chlorine substitution.
Uniqueness
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitutions, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group can enhance its binding affinity to certain biological targets and alter its pharmacokinetic properties .
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLUVAJKICYMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470276 | |
Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172595-66-3 | |
Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.